molecular formula C22H24N4O2 B5516095 1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane

1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No.: B5516095
M. Wt: 376.5 g/mol
InChI Key: BVFXRQARQLOVAJ-UHFFFAOYSA-N
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Description

1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones demonstrates the chemical reactivity and structural versatility of compounds related to "1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane." These compounds were formed through reactions involving 1-aryl-3-(dimethylamino)-1-propanones, highlighting the potential for generating complex heterocyclic structures useful in various research applications (Insuasty et al., 1998).

Photochemical Reactions

  • Research on the photochemical reduction of 4,6‐Dimethyl‐2‐pyrimidinol demonstrates the significance of photochemical reactions in modifying the chemical structure and properties of pyrimidinyl-related compounds. Such reactions can lead to novel compounds with potential applications in materials science and photopharmacology (Pfoertner, 1975).

Antitumor Activity

  • The synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and their evaluation as antitumor agents highlight the potential biomedical applications of naphthyloxy and diazepane derivatives. These compounds showed promising activity against several cancer cell lines, indicating their relevance in developing new anticancer drugs (Farghaly et al., 2014).

Catalytic Applications

  • The use of chiral and achiral ruthenium 2,6-bis(imino)pyridyl complexes in the cyclopropanation of styrene illustrates the catalytic potential of pyrimidinyl and naphthyloxy derivatives. Such complexes can serve as efficient catalysts in organic synthesis, offering a pathway to synthesize a wide range of cyclopropane-containing compounds (Bianchini and Lee, 2000).

Novel Synthetic Routes

  • Innovative synthetic routes involving 1,6-Naphthyridin-2(1H)-ones showcase the development of new methods to synthesize complex naphthyridine derivatives. These compounds have significant biomedical applications, demonstrating the broad utility of research into naphthyloxy and pyrimidinyl derivatives (Oliveras et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not specified and should be determined by the user.

Future Directions

The future directions for the use and study of “1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane” are not specified in the available resources. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-17(28-20-9-8-18-6-2-3-7-19(18)16-20)21(27)25-12-5-13-26(15-14-25)22-23-10-4-11-24-22/h2-4,6-11,16-17H,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFXRQARQLOVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2=NC=CC=N2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.